molecular formula C24H22N4O3S B12478538 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No.: B12478538
M. Wt: 446.5 g/mol
InChI Key: RAIRZMOPSFWTGI-UHFFFAOYSA-N
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Description

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C30H27N3O3S. This compound is notable for its unique structure, which includes a pyridine ring substituted with tert-butyl, cyano, and phenyl groups, as well as a nitrophenyl acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the tert-butyl, cyano, and phenyl groups. The final step involves the formation of the acetamide linkage with the nitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

Uniqueness

Compared to similar compounds, 2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C24H22N4O3S/c1-24(2,3)21-13-19(16-8-5-4-6-9-16)20(14-25)23(27-21)32-15-22(29)26-17-10-7-11-18(12-17)28(30)31/h4-13H,15H2,1-3H3,(H,26,29)

InChI Key

RAIRZMOPSFWTGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C2=CC=CC=C2)C#N)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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